N-(5-bromo-2-methylbenzyl)-N-ethylethanamine
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Overview
Description
N-(5-bromo-2-methylbenzyl)-N-ethylethanamine is an organic compound that features a brominated benzyl group attached to an ethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylbenzyl)-N-ethylethanamine typically involves the bromination of 2-methylbenzoic acid to produce 5-bromo-2-methylbenzoic acid . This intermediate is then subjected to a series of reactions to introduce the ethylethanamine group. The process may involve the use of reagents such as bromine, iron catalysts, and organic solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methylbenzyl)-N-ethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-bromo-2-methylbenzyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-bromo-2-methylbenzyl)-N-ethylethanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and interactions depend on the context in which the compound is used, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-bromo-2-methylbenzyl)-N-ethylethanamine is unique due to its specific structure, which combines a brominated benzyl group with an ethylethanamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-8-12(13)7-6-10(11)3/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAPBWGTQKKUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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